(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
NPCXYJUMAXOZMY-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1SC)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1SC)N)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Ring-Opening of Epoxides
Epoxide aminolysis is a classical route to β-amino alcohols. For the target compound, a thiophenyl-substituted epoxide could react with ammonia or a protected amine.
Example Pathway:
- Epoxidation of (2-methylthiophenyl)propene using Sharpless conditions.
- Ring-opening with benzylamine to yield a racemic β-amino alcohol.
- Chiral resolution via diastereomeric salt formation.
Limitations include moderate stereoselectivity and the need for orthogonal protecting groups.
Reduction of β-Amino Ketones
Catalytic hydrogenation or borohydride reduction of β-amino ketones offers direct access to β-amino alcohols.
Proposed Route:
- Mannich reaction between 2-methylthiophenzaldehyde, nitroethane, and ammonium acetate to form a β-nitro ketone.
- Nitro reduction to the amine using H₂/Pd-C.
- Ketone reduction with NaBH₄ in methanol.
This method risks epimerization at the α-carbon during reduction steps.
Asymmetric Hydrogenation of Enamides
Transition-metal-catalyzed hydrogenation provides superior stereocontrol. A prochiral enamide intermediate could undergo asymmetric hydrogenation to set both stereocenters simultaneously.
Stereochemical Pathway:
- Synthesis of α,β-unsaturated amide from 2-methylthiophenylacetone.
- Rhodium-catalyzed hydrogenation using (R,R)-Et-DuPhos ligand for dual stereocontrol.
- Amide hydrolysis to reveal the amino alcohol.
This method achieves high enantiomeric excess (ee >95%) but requires specialized catalysts.
Enantioselective Approaches for (1R,2R) Configuration
Chiral Pool Synthesis
Starting from naturally occurring chiral amino acids:
- L-Threonine derivative undergoes Friedel-Crafts alkylation with 2-methylthiophenol.
- Oxidative cleavage of the threonine side chain to a ketone.
- Stereoretentive reduction to the alcohol.
This route preserves configuration but introduces complexity in aromatic substitution.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic amino alcohol esters:
- Acetylation of the amino alcohol.
- Selective hydrolysis of the (1R,2R)-ester using CAL-B lipase.
- Separation of unreacted (1S,2S)-ester via chromatography.
Yields rarely exceed 50% due to theoretical limitations of resolution methods.
Protecting Group Strategies
| Functional Group | Protecting Agent | Deprotection Method |
|---|---|---|
| Amino | Benzyl chloroformate | H₂/Pd-C |
| Hydroxyl | tert-Butyldimethylsilyl chloride | TBAF |
| Thioether | None (stable under most conditions) | N/A |
Protection of the amino group prior to ketone reductions prevents undesired side reactions.
Analytical Characterization
Critical data for verifying structure and enantiopurity:
1H NMR (400 MHz, CDCl₃):
- δ 7.45–7.20 (m, 4H, Ar-H)
- δ 4.10 (dd, J = 8.2 Hz, 1H, CH-OH)
- δ 3.85 (br s, 2H, NH₂)
- δ 2.50 (s, 3H, SCH₃)
Chiral HPLC:
- Chiralpak AD-H column, hexane:isopropanol (80:20)
- Retention times: (1R,2R) = 12.3 min, (1S,2S) = 14.7 min
Yield Optimization and Industrial Scalability
Comparative analysis of synthetic routes:
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Epoxide aminolysis | 32–45 | 78–85 | Moderate |
| Asymmetric hydrogenation | 68–72 | 95–99 | High |
| Enzymatic resolution | 40–48 | 99+ | Low |
Continuous flow hydrogenation systems improve throughput for asymmetric methods.
Chemical Reactions Analysis
Reductive Amination
This method is widely used to synthesize amino alcohols. For (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL, reductive amination involves reacting a ketone precursor (e.g., 1-(2-methylthiophenyl)propan-2-one) with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN).
Reaction Scheme:
Key Conditions:
-
Solvent: Methanol or ethanol
-
Temperature: 0–25°C
-
pH: Maintained at 6–7 using acetic acid.
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or carbonyl compounds. For example, reaction with formaldehyde yields N-methyl derivatives:
Reaction Scheme:
Data Table: Alkylation Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Formaldehyde | H2O | 90°C | 78 | |
| Iodomethane | DMF | 60°C | 65 |
Esterification
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For instance, acetylation with acetic anhydride produces the corresponding acetate:
Reaction Scheme:
Conditions:
-
Catalyst: Pyridine
-
Solvent: Dichloromethane
-
Yield: 85–90%.
Nucleophilic Substitution
The thioether group participates in nucleophilic substitution reactions. For example, oxidation with hydrogen peroxide converts the methylthio group to a sulfoxide:
Reaction Scheme:
Data Table: Oxidation Outcomes
| Oxidizing Agent | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| H2O2 (30%) | Sulfoxide | 2 h | 92 |
| mCPBA | Sulfone | 4 h | 88 |
Chiral Resolution
The compound’s stereochemistry enables its use as a chiral resolving agent. For example, it forms diastereomeric salts with racemic carboxylic acids, facilitating separation .
Mechanism:
-
Diastereomer formation via hydrogen bonding between the amino alcohol and the carboxylic acid.
-
Selective crystallization of one diastereomer.
Complexation with Metals
The amino and hydroxyl groups act as ligands for transition metals like Cu(II) and Zn(II), forming coordination complexes.
Example Reaction:
Properties of Complexes:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu(II) | 8.2 | Catalysis in oxidation |
| Zn(II) | 6.7 | Bioinorganic studies |
Derivatization for Pharmaceuticals
The compound serves as an intermediate in synthesizing β-blockers and antiviral agents. For example, its reaction with epichlorohydrin yields a β-hydroxyamine derivative.
Key Derivatives:
| Derivative | Biological Activity | Synthetic Route |
|---|---|---|
| β-Hydroxyamine | Adrenergic receptor modulation | Epoxide ring-opening |
| Sulfonamide | Enzyme inhibition | Reaction with sulfonyl chloride |
Degradation Pathways
Under acidic or oxidative conditions, the compound undergoes degradation:
-
Acidic Hydrolysis: Cleavage of the amino alcohol to form ketones and ammonia.
-
Oxidative Degradation: Conversion of the thioether to sulfoxides/sulfones, altering bioavailability .
Interaction with Biomolecules
The compound’s amino and hydroxyl groups enable hydrogen bonding with enzymes, as shown in studies targeting bacterial dihydrofolate reductase (DHFR).
Binding Affinity Data:
| Enzyme | Kd (nM) | Reference |
|---|---|---|
| Bacterial DHFR | 120 | |
| Human DHFR | >1,000 |
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s structural analogs differ primarily in substituents on the aromatic ring. Key examples include:
- (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL (CAS 56733-61-0): Features electron-withdrawing chlorine atoms at the 2- and 6-positions of the phenyl ring .
- (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (CAS 1212802-09-9): Contains a fluorine atom (electron-withdrawing) at position 2 and a methyl group (electron-donating) at position 4 .
- Methoxy-substituted analogs: Compounds with methoxy (-OCH₃) groups exhibit mixed electronic effects, as seen in indolyl-propanol derivatives tested for adrenoceptor binding .
Table 1: Comparative Properties of Selected Analogs
Physicochemical Properties
- Density and Boiling Point : The dichlorophenyl analog has the highest density (1.36 g/cm³) due to chlorine’s atomic mass, while the target compound’s predicted density (~1.15 g/cm³) reflects sulfur’s lower electronegativity .
- Solubility: The methylthio group’s moderate polarity may enhance solubility in non-polar matrices compared to polar halide-substituted analogs, though direct data are lacking.
Q & A
Q. How can in vitro-to-in vivo discrepancies in pharmacokinetic data be minimized?
- Methodological Answer :
- Microsomal Stability Assays : Use liver microsomes from multiple species (human/rat) to predict metabolic clearance.
- Plasma Protein Binding : Measure via ultrafiltration; high binding may reduce free drug concentration in vivo.
- ProDrug Strategies : Modify the hydroxyl group (e.g., ester prodrugs) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
